N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide
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Overview
Description
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide: is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a pyrrolidine ring, an aminoethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide typically begins with commercially available starting materials such as (S)-pyrrolidine-3-carboxylic acid, ethylenediamine, and acetic anhydride.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen) and at controlled temperatures to ensure high yields and purity.
Industrial Production Methods:
- Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and purification systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
- Oxidation products include oxides of the aminoethyl group.
- Reduction products include amines derived from the acetamide moiety.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.
Industry:
- Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The exact mechanism of action depends on the context of its application.
- In biological systems, it may modulate enzyme activity or receptor binding, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide: can be compared with other amides and pyrrolidine derivatives such as:
Uniqueness:
- The presence of the N-methyl group in this compound distinguishes it from other similar compounds, potentially affecting its reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8(13)11(2)9-3-5-12(7-9)6-4-10/h9H,3-7,10H2,1-2H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNJQWUYSLZOAI-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@H]1CCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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